Technical Guide: Moxifloxacin N-Sulfate Disodium Salt Chemical Structure Analysis
Technical Guide: Moxifloxacin N-Sulfate Disodium Salt Chemical Structure Analysis
[1]
Executive Summary & Chemical Identity[1]
Moxifloxacin N-sulfate disodium salt (CAS 234080-64-9 for free acid) is the primary Phase II metabolite (M1) of the fourth-generation fluoroquinolone antibiotic, Moxifloxacin.[1] Unlike the parent drug, which targets bacterial DNA gyrase and topoisomerase IV, this sulfated derivative is pharmacologically inactive.
In drug development, this compound serves as a critical Reference Standard for:
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DMPK Studies: Quantifying metabolic clearance pathways (sulfation vs. glucuronidation).
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Impurity Profiling: Monitoring stability, as N-sulfates can degrade back to the parent or hydrolyze under acidic stress.
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Safety Assessment: Confirming the identity of major circulating metabolites in human plasma/feces.
Chemical Profile
| Property | Specification |
| Chemical Name | 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aS,7aS)-octahydro-1-sulfo-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic Acid Disodium Salt |
| Molecular Formula | C₂₁H₂₂FN₃Na₂O₇S |
| Molecular Weight | 525.46 g/mol (Disodium Salt); 481.45 g/mol (Free Acid) |
| Ionization State | Disodium: Carboxylate (C-3) and Sulfamate (N-1') are deprotonated and paired with Na⁺.[1][2][3][][5] |
| Solubility | High aqueous solubility (>10 mg/mL) due to dual anionic charges; soluble in DMSO/Methanol. |
Structural Analysis & Metabolic Pathway
The structural transformation from Moxifloxacin to its N-sulfate form involves the biotransformation of the secondary amine located on the diazabicyclononyl ring. This is a classic Phase II conjugation reaction mediated by Sulfotransferases (SULTs).
Mechanistic Insight
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Site of Reaction: The secondary amine at position 1 of the (S,S)-2,8-diazabicyclo[4.3.0]non-8-yl moiety.[1]
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Chemical Change: Substitution of the amine hydrogen with a sulfonate group (-SO₃⁻).[1]
-
Electronic Effect: The formation of a sulfamate bond (R₂N-SO₃⁻) significantly reduces the basicity of the nitrogen, rendering it non-protonatable at physiological pH. This drastic pKa shift facilitates rapid renal and fecal excretion.
Pathway Visualization
The following diagram illustrates the metabolic divergence of Moxifloxacin into its primary conjugates.
Caption: Metabolic divergence of Moxifloxacin showing the formation of M1 (N-sulfate) and M2 (Glucuronide).[1][5][6][7][8]
Synthesis of Reference Standard (Protocol)
To generate high-purity Moxifloxacin N-sulfate for analytical validation, a chemical synthesis mimicking the enzymatic pathway is required.[1] The following protocol utilizes a sulfur trioxide complex, offering high selectivity for the secondary amine.
Reagents & Equipment[10][11]
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Precursor: Moxifloxacin Hydrochloride (1.0 eq).
-
Reagent: Sulfur trioxide-pyridine complex (SO₃[1]·Py) or Sulfur trioxide-trimethylamine complex (2.0 eq).[1]
-
Solvent: Anhydrous DMF (Dimethylformamide).
-
Base: NaOH (1M aqueous) for salt formation.
Step-by-Step Methodology
-
Dissolution: Dissolve 1.0 g of Moxifloxacin HCl in 10 mL of anhydrous DMF under nitrogen atmosphere. Add 2.5 eq of Triethylamine (TEA) to liberate the free base.
-
Sulfation: Add 2.0 eq of Sulfur trioxide-pyridine complex portion-wise at 0°C.
-
Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4-6 hours. Monitor by HPLC (disappearance of parent peak).
-
Quenching: Quench the reaction with 5 mL of water. The pH will be acidic.[9]
-
Salt Formation: Adjust pH to ~9.0 using 1M NaOH. This deprotonates both the carboxylic acid and the newly formed sulfamic acid.
-
Purification:
-
Load the crude mixture onto a C18 Flash Chromatography column.
-
Elute with a gradient of Water (pH 8.0, Ammonium Bicarbonate) : Acetonitrile.[1]
-
Collect fractions containing the product (monitor at 290 nm).
-
-
Lyophilization: Freeze-dry the pooled fractions to obtain Moxifloxacin N-sulfate Disodium Salt as a pale yellow powder.
Analytical Characterization & Self-Validating Protocol
Reliable detection of this metabolite requires distinguishing it from the parent drug and the glucuronide. The N-sulfate is highly polar, often eluting before Moxifloxacin in Reverse Phase (RP) chromatography.[1]
A. HPLC-MS/MS Method Parameters
This method is designed to be self-validating by monitoring specific ion transitions that confirm the loss of the sulfate group.[1]
| Parameter | Condition |
| Column | C18 (e.g., Waters XBridge, 150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 4.[1]5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 40% B over 10 min; Hold 2 min. |
| Flow Rate | 0.8 mL/min |
| Detection | ESI Negative Mode (M-H)⁻ |
B. Mass Spectrometry Logic (Self-Validation)
In Negative ESI, the N-sulfate (Free acid MW 481) forms a prominent [M-H]- ion at m/z 480 .[1]
-
Primary Transition (Quantification): 480 -> 400 (Loss of SO₃, -80 Da).[1] This specific neutral loss is diagnostic for sulfates.
-
Secondary Transition (Confirmation): 480 -> 382 (Loss of SO₃ + H₂O).[1]
C. NMR Interpretation
To confirm the structure of the synthesized standard, 1H-NMR (D₂O) should show:
-
Deshielding of Alpha-Protons: The protons on the pyrrolidine ring adjacent to the nitrogen (positions 2' and 5') will shift downfield (approx +0.5 to +1.0 ppm) compared to the parent Moxifloxacin, due to the electron-withdrawing nature of the sulfonate group.
-
Absence of NH: The disappearance of the secondary amine proton signal (usually broad around 2-3 ppm in DMSO-d6) confirms substitution.[1]
Analytical Workflow Diagram
Caption: Decision tree for the LC-MS/MS identification of Moxifloxacin N-sulfate.
References
-
PubChem. (n.d.). Moxifloxacin N-sulfate | C21H24FN3O7S.[1] National Library of Medicine. Retrieved October 26, 2023, from [Link][1]
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DrugBank Online. (n.d.). Moxifloxacin: Metabolism and Pharmacokinetics. Retrieved October 26, 2023, from [Link][1]
-
Stass, H., & Kubitza, D. (1999).[1] Pharmacokinetics and metabolism of moxifloxacin. Journal of Antimicrobial Chemotherapy, 43(suppl_2), 83–90.[1] [Link][1]
Sources
- 1. Moxifloxacin N-sulfate | C21H24FN3O7S | CID 71750858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP2474547A2 - Process for the Synthesis of Moxifloxacin Hydrochloride - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. droracle.ai [droracle.ai]
- 6. Moxifloxacin - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Moxifloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. veeprho.com [veeprho.com]
